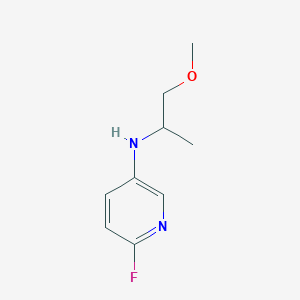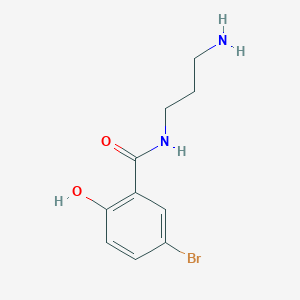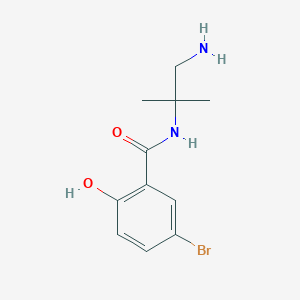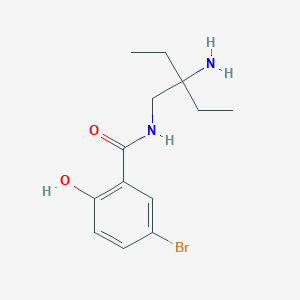![molecular formula C12H17BrN2O3 B6632398 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This modulation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide can modulate the activity of various enzymes and receptors in the body, resulting in a range of biochemical and physiological effects. These effects include the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the modulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is its versatility in various research fields. Its potential applications in the synthesis of metal complexes and as a fluorescence probe make it a valuable tool for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are numerous future directions for the research of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate its potential applications in other research fields, such as materials science and environmental chemistry.
Conclusion
In conclusion, 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a versatile compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-(2-methoxyethylamino)ethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes with potential antimicrobial and anticancer activities. The compound has also been investigated for its potential as a fluorescence probe for the detection of metal ions and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-18-7-6-14-4-5-15-12(17)10-8-9(13)2-3-11(10)16/h2-3,8,14,16H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWCXLBEYZGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)





![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)


![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)